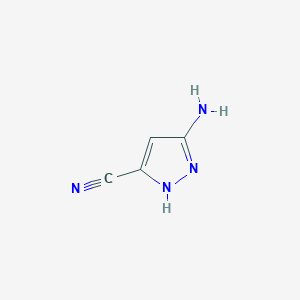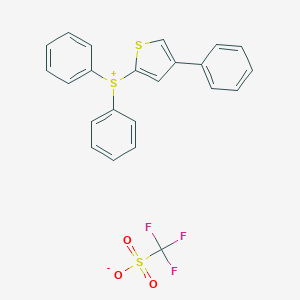
(4-Phenylthiophenyl)diphenylsulfonium triflate
Vue d'ensemble
Description
“(4-Phenylthiophenyl)diphenylsulfonium triflate” is a cationic photoinitiator and photoacid generator . It has the empirical formula C25H19F3O3S3 and a molecular weight of 520.61 .
Molecular Structure Analysis
The molecular structure of “(4-Phenylthiophenyl)diphenylsulfonium triflate” is represented by the SMILES string[O-]S(=O)(=O)C(F)(F)F.S(c1ccccc1)c2ccc(cc2)S+c4ccccc4 . Physical And Chemical Properties Analysis
“(4-Phenylthiophenyl)diphenylsulfonium triflate” appears as a white to off-white powder, crystals, crystalline powder, or chunks . Its melting point is between 81-85 °C (lit.) and it has a maximum wavelength (λmax) of 298 nm .Applications De Recherche Scientifique
Organic Synthesis
(4-Phenylthiophenyl)diphenylsulfonium triflate: is a valuable reagent in organic synthesis, particularly as an electrophilic sulfur donor. Its ability to facilitate the formation of carbon-sulfur bonds is crucial in constructing complex molecular frameworks .
Photoacid Generation
This compound serves as a photoacid generator in photoresist materials for lithography. When exposed to light, it generates acid that can catalyze the polymerization of photoresist, thus playing a critical role in the patterning processes used in semiconductor manufacturing .
Cationic Photoinitiation
It acts as a cationic photoinitiator, especially useful in initiating polymerization reactions under light exposure. This application is significant in the field of solid-state photochemistry and the development of photoresist materials .
Epoxy Resin Curing
The compound exhibits superior curing characteristics for epoxy resins, which is essential for improving the material properties such as thermal stability and mechanical strength. This makes it a valuable component in the production of high-performance composites.
Electrophilic Reactions in Polymerization
It is an efficient electrophile for sulfide bond formation in oxidative polymerization processes. This contributes to the formation of complex polymers like poly(p-phenylene sulfide), which have applications in high-performance materials.
Anodic Oxidation in Polymer Synthesis
(4-Phenylthiophenyl)diphenylsulfonium triflate: is useful in the anodic oxidation of diphenyl disulfides, which is a method for preparing oligo(p-phenylene sulfides) in acidic media. This demonstrates its role in electrochemical synthesis processes.
Synthesis of Functionalized Molecules
The compound is utilized in the synthesis of biaryl compounds and as an alkylating agent in various chemical reactions. This versatility is important for the creation of a wide range of functionalized molecules for further research and development.
Photocopolymerization
It is implicated in the photocopolymerization of epoxy compounds, indicating its role in the development of advanced materials. This application is particularly relevant in the creation of novel materials with specific properties tailored for unique applications.
Safety and Hazards
Mécanisme D'action
Target of Action
It is known to be a cationic photoinitiator .
Result of Action
The primary result of the action of (4-Phenylthiophenyl)diphenylsulfonium triflate is the initiation of a polymerization process upon exposure to light . This leads to the formation of polymers, which are large molecules composed of repeated subunits. These polymers can have various applications in material science.
Action Environment
The action of (4-Phenylthiophenyl)diphenylsulfonium triflate is influenced by environmental factors such as light and temperature . Light is necessary for the activation of the photoinitiator, and the temperature can affect the rate of the subsequent polymerization reaction.
Propriétés
IUPAC Name |
diphenyl-(4-phenylsulfanylphenyl)sulfanium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19S2.CHF3O3S/c1-4-10-20(11-5-1)25-21-16-18-24(19-17-21)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23;2-1(3,4)8(5,6)7/h1-19H;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYUQUMMYNRIPP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)[S+](C3=CC=CC=C3)C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phenylthiophenyl)diphenylsulfonium triflate | |
CAS RN |
111281-12-0 | |
| Record name | (4-Phenylthiophenyl)diphenylsulfonium triflate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (4-Phenylthiophenyl)diphenylsulfonium triflate compare to N-arylsulfonimides in terms of polymerization efficiency in epoxy-based sol-gel systems?
A1: The research paper states that the polymerization degrees achieved with N-arylsulfonimides were close to those obtained with the commercial photoinitiator (4-Phenylthiophenyl)diphenylsulfonium triflate []. This suggests that both compounds exhibit comparable efficiency in initiating the cationic polymerization of epoxy groups within the sol-gel system.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



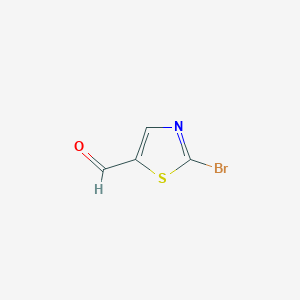
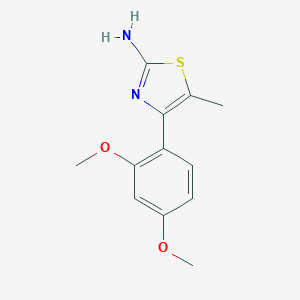
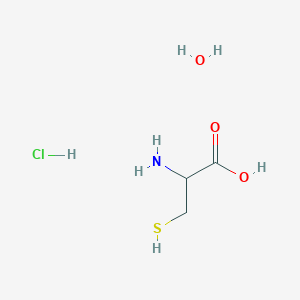

![N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide](/img/structure/B57347.png)
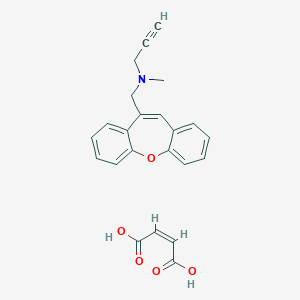
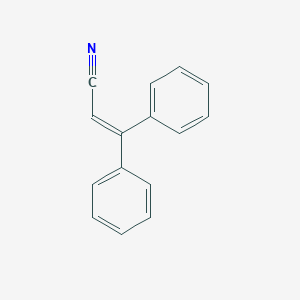



![1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B57366.png)
